4-(Thiophen-2-yl)quinazoline-6-carbaldehyde
Description
Properties
CAS No. |
1121529-14-3 |
|---|---|
Molecular Formula |
C13H8N2OS |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-thiophen-2-ylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H8N2OS/c16-7-9-3-4-11-10(6-9)13(15-8-14-11)12-2-1-5-17-12/h1-8H |
InChI Key |
BOPKSFNBNOFOST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazoline Hydrazide Intermediate
The quinazoline core is functionalized with a hydrazide group at position 6 to enable subsequent condensation. Starting from anthranilic acid, nitration at position 6 yields 6-nitroanthranilic acid, which undergoes cyclization with formamide to form 6-nitroquinazolin-4(3H)-one. Reduction of the nitro group using hydrogenation (H₂/Pd-C) produces 6-aminoquinazolin-4(3H)-one, which is then converted to the hydrazide derivative 3a–d via reaction with ethyl bromoacetate and hydrazine hydrate.
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-Hydrazidoquinazoline | Thiophene-2-carbaldehyde | Ethanol | Reflux | 45–65% |
Method 2: Nitro Group Reduction and Oxidation
Nitration at Position 6
Anthranilic acid is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ to introduce the nitro group at position 6. Cyclization with formamide under reflux yields 6-nitroquinazolin-4(3H)-one, confirmed by IR (νₘₐₓ = 1689 cm⁻¹, C=O) and ¹H NMR.
Thiophene Coupling via Suzuki-Miyaura Reaction
Bromination of 6-nitroquinazolin-4(3H)-one at position 4 using POBr₃ generates 4-bromo-6-nitroquinazoline, which undergoes Suzuki-Miyaura coupling with thiophene-2-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃. This step installs the thiophene moiety with yields of 70–85%.
Nitro Reduction and Aldehyde Formation
The nitro group at position 6 is reduced to an amine using SnCl₂/HCl, followed by oxidation to the aldehyde. Oxidation with oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone selectively converts the amine to the carbaldehyde, avoiding over-oxidation to carboxylic acid.
Table 2: Nitro Reduction and Oxidation Parameters
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Reduction | SnCl₂/HCl | 80°C, 4 h | 90% |
| Oxidation | Oxone | RT, 12 h | 55% |
Method 3: Hydrazide Intermediate Conversion
Hydrazide Synthesis
Ethyl bromoacetate reacts with 2-mercaptoquinazolin-4-one derivatives (1a–d ) to form esters (2a–d ), which are treated with hydrazine hydrate to yield hydrazides (3a–d ). For example, 2-(thiophen-2-yl)quinazoline-4-thiol reacts with ethyl bromoacetate to form the corresponding ester, followed by hydrazide formation.
Aldehyde Formation via Hydrazide Decomposition
Hydrazides are decomposed under acidic conditions (HCl, 100°C) to release the aldehyde group. Alternatively, oxidation with MnO₂ in dichloromethane converts the hydrazide directly to the carbaldehyde.
Table 3: Hydrazide to Aldehyde Conversion
| Hydrazide | Reagent | Conditions | Yield |
|---|---|---|---|
| 3a | HCl (6M) | Reflux, 6 h | 60% |
| 3b | MnO₂ | CH₂Cl₂, RT, 24 h | 48% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Schiff Base Condensation | Simple one-pot reaction | Low selectivity for aldehyde formation | 45–65% |
| Nitro Reduction/Oxidation | High functional group tolerance | Multi-step, hazardous reagents | 50–70% |
| Hydrazide Conversion | Mild conditions | Requires hydrazide synthesis | 48–60% |
Optimization and Scalability
-
Solvent Effects : DMF enhances Suzuki coupling efficiency but complicates purification. Ethanol is preferred for condensation reactions.
-
Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions, reducing side products.
-
Oxidation Control : Oxone provides better aldehyde selectivity compared to KMnO₄, which over-oxidizes to carboxylic acid .
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The carbaldehyde group at position 6 participates in nucleophilic additions and condensation reactions:
Schiff Base Formation
-
Reacts with primary amines to form imine derivatives under mild acidic or neutral conditions.
Example :
This reaction is critical for synthesizing hydrazone derivatives with potential bioactivity .
Knoevenagel Condensation
-
Undergoes condensation with active methylene compounds (e.g., thiazolidine-2,4-dione) to form α,β-unsaturated derivatives.
Product : (E)-5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione.
Conditions : Catalytic piperidine in ethanol under reflux.
| Reactant | Product Yield | Reference |
|---|---|---|
| Thiazolidine-2,4-dione | 78% |
Cross-Coupling Reactions on the Quinazoline Core
The quinazoline ring facilitates metal-catalyzed cross-couplings, particularly at electron-deficient positions:
Suzuki-Miyaura Coupling
-
Palladium-catalyzed coupling with arylboronic acids at position 6 (after aldehyde conversion to bromide).
Example :
Catalyst System : Pd(PPh₃)₄/CuTC in THF .
Stille Coupling
| Position | Coupling Partner | Yield | Conditions |
|---|---|---|---|
| C-6 | 2-Thienyl | 78% | Pd(PPh₃)₄, DMF, 70°C |
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing quinazoline ring:
Nitration
-
Nitration occurs preferentially at the thiophene’s α-position (C-5) under mild nitrating conditions .
Reagent : HNO₃/H₂SO₄ at 0–5°C.
| Product | Yield | Regioselectivity |
|---|---|---|
| 4-(5-Nitrothiophen-2-yl)quinazoline-6-carbaldehyde | 65% | C-5 of thiophene |
Functionalization via the Quinazoline Ring
The quinazoline core participates in nucleophilic substitutions and ring modifications:
Nucleophilic Displacement at C-4
-
The α-nitrogen effect enhances reactivity at C-4.
Example : Reaction with Grignard reagents (e.g., PhMgBr) yields 4-aryl derivatives .
| Reagent | Product | Yield |
|---|---|---|
| PhMgBr | 4-Phenyl-6-carbaldehydequinazoline | 63% |
Oxidation of the Aldehyde Group
-
The aldehyde oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).
Heterocycle Formation
The aldehyde group facilitates cyclization reactions:
Key Mechanistic Insights
-
Regioselectivity in Cross-Couplings : The C-6 position (aldehyde site) shows higher reactivity than C-4 in Pd-catalyzed couplings due to reduced steric hindrance .
-
Thiophene Reactivity : Electron-donating substituents on thiophene enhance electrophilic substitution rates .
-
Aldehyde Stability : The aldehyde group is susceptible to oxidation, requiring inert conditions during synthesis.
This compound’s versatility in cross-coupling, condensation, and substitution reactions makes it a valuable scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Biological Activities
Research has indicated that 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde exhibits several promising biological activities:
Antimicrobial Properties
Preliminary studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its mechanism may involve interaction with microbial enzymes or disruption of cellular processes.
Anticancer Activity
The compound has been evaluated for anticancer properties, showing potential as an inhibitor of cancer cell proliferation. Its unique structural features suggest it may interact with biological targets involved in cancer progression .
Other Pharmacological Activities
Additional studies indicate that compounds structurally similar to 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde may exhibit activities such as anti-inflammatory effects, acetylcholinesterase inhibition, and antioxidant properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Thiophenecarboxaldehyde | Contains a thiophene ring and aldehyde | Simpler structure; primarily used as an intermediate |
| Quinazolin-4(3H)-one | Quinazoline core with keto group | Lacks thiophene; known for diverse biological activities |
| 4-(Thiazol-2-yl)quinazoline | Quinazoline core with thiazole ring | Different heterocyclic ring; distinct biological profiles |
This table illustrates how the specific combination of functional groups in 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde may contribute to its unique biological activities and synthetic utility.
Case Studies
Several case studies have highlighted the applications of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde:
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Screening : In vitro evaluations revealed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and guiding further drug development efforts .
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt cellular signaling pathways involved in cancer cell proliferation . The thiophene ring enhances the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Antiproliferative Agents
Compounds with thiophene moieties linked to sulfonamide, benzothiazole, or pyrimidine groups (e.g., compounds 26–29 in ) exhibit potent antiproliferative activity against human breast cancer cells. These derivatives demonstrated IC50 values of ~9–10 μM, outperforming doxorubicin (IC50 ~30 μM). While 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde shares the thiophene substituent, its quinazoline core differs from the sulfonamide-linked scaffolds in . The quinazoline structure may confer distinct pharmacokinetic properties, such as improved metabolic stability or altered binding affinity to kinase domains .
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound Class | Core Structure | IC50 (μM) | Reference Drug (IC50) |
|---|---|---|---|
| Sulfonamide-thiophene hybrids | Sulfonamide-thiophene | 9.39–10.25 | Doxorubicin (30 μM) |
| Quinazoline-thiophene derivative | Quinazoline | Not reported | N/A |
CDK2 Inhibitors with Thiophene Substitution
Pyridine and pyrazolopyridine derivatives bearing thiophen-2-yl groups (e.g., compounds 4, 8, 11 in ) showed sub-micromolar CDK2 inhibition (IC50 0.24–0.93 μM), rivaling roscovitine (IC50 0.394 μM). However, the quinazoline core may alter selectivity toward other kinases (e.g., EGFR or VEGFR) compared to pyridine-based analogs .
Table 2: CDK2 Inhibitory Activity of Thiophene Derivatives
| Compound | Core Structure | IC50 (μM) | Reference Drug (IC50) |
|---|---|---|---|
| 2-Chloro-pyridine derivative | Pyridine | 0.24 | Roscovitine (0.394 μM) |
| Pyrazolopyridine derivative | Pyrazolopyridine | 0.65 | Roscovitine (0.394 μM) |
| Quinazoline-thiophene derivative | Quinazoline | Not reported | N/A |
Carbaldehyde-Containing Heterocycles
Imidazothiazole-5-carbaldehyde derivatives (e.g., 6-(4-ethylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde in ) share the reactive aldehyde group with the target compound. These imidazothiazoles exhibit moderate cytotoxicity, likely due to the aldehyde’s ability to form covalent adducts with biological nucleophiles. However, the imidazothiazole core may confer higher lipophilicity compared to quinazoline, impacting solubility and bioavailability. The quinazoline scaffold, in contrast, is often associated with better water solubility and tunable pharmacokinetics .
Table 3: Physicochemical Properties of Carbaldehyde Derivatives
| Compound | Core Structure | LogP (Predicted) | Solubility |
|---|---|---|---|
| Imidazothiazole derivative | Imidazothiazole | 3.16 | Low |
| Quinazoline-thiophene derivative | Quinazoline | Not reported | Moderate (inferred) |
Biological Activity
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological properties. Quinazolines and their derivatives are recognized for their potential as therapeutic agents, exhibiting a range of activities such as anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde, supported by research findings, case studies, and data tables.
Structural Characteristics
The compound features a quinazoline backbone with a thiophene ring at the 4-position and an aldehyde functional group at the 6-position. This unique structure contributes to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde have shown efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.36 | EGFR Inhibition |
| Compound B | A549 | 0.014 | Tubulin Polymerization Inhibition |
| 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde | HeLa | TBD | TBD |
Research has demonstrated that quinazoline derivatives can inhibit tyrosine kinases and disrupt microtubule formation, leading to cell cycle arrest in cancer cells .
Antibacterial Activity
The antibacterial potential of quinazoline derivatives has also been explored. Studies have reported that certain analogs exhibit promising antibacterial effects against various pathogens.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 5 µg/mL | Cell Wall Synthesis Inhibition |
| Compound D | Escherichia coli | 10 µg/mL | Protein Synthesis Inhibition |
These compounds often act by inhibiting critical bacterial enzymes or disrupting cellular processes essential for bacterial survival .
Antioxidant Activity
The antioxidant properties of quinazoline derivatives are notable, particularly in the context of oxidative stress-related diseases. Studies suggest that compounds with phenolic structures linked to quinazolines exhibit enhanced antioxidant activity compared to their individual components.
Case Studies
-
Synthesis and Evaluation of Antioxidant Activity
A study synthesized several hybrid molecules combining phenolic compounds with quinazolinone scaffolds. The results indicated that these hybrids displayed superior antioxidant activity compared to standard antioxidants like ascorbic acid . -
Inhibition of Cancer Cell Proliferation
Research involving the evaluation of various quinazoline derivatives showed that specific substitutions on the quinazoline ring significantly influenced anticancer activity. For instance, a compound with a thiophene substituent demonstrated increased potency against breast cancer cell lines compared to its non-thiophene counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of thiophene-2-carbaldehyde with substituted quinazoline precursors. A catalyst-free approach under ultrasound irradiation (e.g., using aromatic amines as intermediates) may improve regioselectivity, as seen in analogous thiophene-quinoxaline syntheses . Cyclization steps often require solvents like DMF or toluene, with palladium/copper catalysts enhancing cross-coupling efficiency for thiophene incorporation . Optimize reaction time (12–24 hr) and temperature (80–120°C) to minimize byproducts.
- Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and mass spectrometry.
Q. How can structural characterization resolve ambiguities in the aldehyde group’s position on the quinazoline ring?
- Methodology : Combine X-ray crystallography (for unambiguous spatial confirmation) with spectroscopic techniques:
- H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm.
- IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm confirms the aldehyde .
- Single-crystal XRD : Critical for distinguishing positional isomers, as demonstrated in structurally similar quinoxaline-thiophene hybrids .
Advanced Research Questions
Q. How do electronic effects of the thiophene substituent influence the reactivity of the aldehyde group in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare reaction rates of the aldehyde in Suzuki-Miyaura couplings using para-substituted aryl boronic acids.
- Data Contradiction Analysis : If experimental yields conflict with computational predictions (e.g., electron-withdrawing groups unexpectedly reducing reactivity), re-evaluate solvent polarity or catalyst-substrate interactions .
Q. What strategies mitigate crystallinity challenges in 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde derivatives during X-ray analysis?
- Methodology : Use solvent vapor diffusion (e.g., ether into dichloromethane) to grow high-quality crystals. For stubbornly amorphous compounds, substitute the aldehyde with a methyl ester to improve packing efficiency, then reverse the modification post-crystallization .
- Case Study : A related 6-nitroquinoxaline-thiophene derivative achieved a CCDC resolution of 0.84 Å via slow evaporation in acetonitrile .
Q. How can contradictory bioactivity results between in vitro and in vivo models be reconciled for this compound?
- Methodology :
- In vitro : Test kinase inhibition (e.g., EGFR or VEGFR-2) using fluorescence polarization assays.
- In vivo : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models.
Methodological Recommendations
- Contradiction Handling : When NMR and mass spectrometry data conflict (e.g., unexpected molecular ion peaks), use high-resolution mass spectrometry (HRMS) and C NMR DEPT experiments to confirm structural assignments .
- Biological Assays : Prioritize target-specific assays (e.g., enzyme inhibition over broad cytotoxicity screens) to isolate mechanism-driven activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
